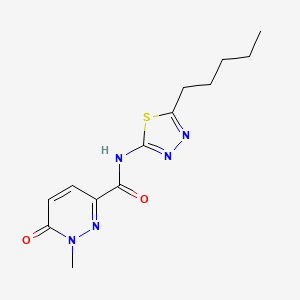methanone](/img/structure/B7523997.png)
[4-(1H-benzimidazol-2-yl)piperidin-1-yl](2-chloro-6-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone” is an orally available, potent and selective histamine H1 receptor antagonist . It exhibits long drug-target residence time at the H1 receptor, which results in extended H1 receptor antagonism in vitro .
Synthesis Analysis
The synthesis of this compound involves the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties . This leads to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzimidazole ring linked to a piperidine ring via a methanone group . The benzimidazole ring is substituted at the 2-position with a piperidin-1-yl group, and the piperidine ring is substituted at the 4-position with a benzimidazol-2-yl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . These include the in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one in the presence of Ti(OiPr)4 and NaBH3CN .Physical and Chemical Properties Analysis
The compound has a molecular weight of 251.71 g/mol . It is a cream powder with a melting point of 106–108 °C . The compound is highly soluble in water, with a solubility of up to 19 mg/mL at pH 1.2 .Mécanisme D'action
Propriétés
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-chloro-6-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O/c20-13-4-3-5-14(21)17(13)19(25)24-10-8-12(9-11-24)18-22-15-6-1-2-7-16(15)23-18/h1-7,12H,8-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCMDFOLHCWNGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-ethyl-2-oxobenzimidazol-1-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7523917.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7523923.png)

![N-[(5-bromothiophen-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7523929.png)
![3-(2,4-dimethylphenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7523936.png)
![1-(4-fluorophenyl)-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7523941.png)
![(E)-3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B7523948.png)
![N-[(5-bromothiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7523954.png)
![1-[(3-Phenoxyphenyl)methyl]piperidine-2-carboxylic acid](/img/structure/B7523983.png)
![(E)-3-pyridin-4-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7523987.png)
![1-[[4-(Imidazol-1-ylmethyl)phenyl]methyl]-3-phenylurea](/img/structure/B7523990.png)
![1-[4-(3-Methyl-1-benzofuran-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7524000.png)
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B7524005.png)

